L-Histidinol dihydrochloride

Protein Synthesis Inhibition Enzyme Kinetics Aminoacyl-tRNA Synthetase

Specifically choose this dihydrochloride salt for its unique dual-role capability: potent, reversible inhibition of histidyl-tRNA synthetase (Ki = 4×10⁻⁵ to 3×10⁻⁶ M) for controlled histidine-starvation studies, and robust hisD-based positive selection (1 mg/mL working concentration) for stable mammalian cell line generation. Its high aqueous solubility (43 mg/mL) ensures reproducible cell culture dosing—unlike L-histidine, D-histidinol, or free-base forms. Essential for integrated stress response assays, tumor chemosensitization research, and histidinol dehydrogenase kinetics. Worldwide shipping available.

Molecular Formula C6H13Cl2N3O
Molecular Weight 214.09 g/mol
CAS No. 1596-64-1
Cat. No. B555029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Histidinol dihydrochloride
CAS1596-64-1
SynonymsL-Histidinoldihydrochloride; 1596-64-1; beta-Aminoimidazole-4-propanoldihydrochloride; (S)-2-Amino-3-(4-imidazolyl)propanoldihydrochloride; EINECS216-482-2; Imidazole-4-propanol,beta-amino-,dihydrochloride; (S)-beta-Amino-1H-imidazole-4-propanoldihydrochloride; ST50320032; 1H-Imidazole-4-propanol,beta-amino-,dihydrochloride,(S)-(9CI); L(-)-Histidinol2HCl; bmse000448; AC1L53XK; SCHEMBL2933; C6H11N3O.2HCl; H6647_SIGMA; 53400_FLUKA; CTK8B8567; FRCAFNBBXRWXQA-XRIGFGBMSA-N; L-(-)-Histidinoldihydrochloride; MolPort-003-936-096; ANW-60721; CH-110; MFCD00078058; AKOS015962348; AC-16617
Molecular FormulaC6H13Cl2N3O
Molecular Weight214.09 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(CO)N.Cl.Cl
InChIInChI=1S/C6H11N3O.2ClH/c7-5(3-10)1-6-2-8-4-9-6;;/h2,4-5,10H,1,3,7H2,(H,8,9);2*1H/t5-;;/m0../s1
InChIKeyFRCAFNBBXRWXQA-XRIGFGBMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Histidinol Dihydrochloride (CAS 1596-64-1) Procurement Guide: Key Identity, Purity, and Physicochemical Specifications


L-Histidinol dihydrochloride (CAS 1596-64-1) is a dihydrochloride salt of the amino alcohol L‑histidinol, a structural analog of the essential amino acid L‑histidine [1]. It is primarily recognized as a reversible inhibitor of protein synthesis, acting at the histidyl‑tRNA synthetase step [2]. Commercially, it is supplied as a white to off‑white crystalline powder with a molecular weight of 214.09 g/mol . Standard purity specifications include ≥98% (TLC) and 99.1% (dried basis) . Its physicochemical properties, including a melting point of 198–201 °C (decomposition) and specific optical rotation of −9.1° (c=1, 1 N NaOH) , serve as critical identity and quality benchmarks for procurement and experimental reproducibility.

Why L-Histidinol Dihydrochloride Cannot Be Casually Substituted: Critical Functional and Solubility Distinctions


Despite sharing an imidazole core, L‑histidinol dihydrochloride differs fundamentally from related amino acid analogs and salts in its mechanism, potency, and experimental utility. Unlike L‑histidine, which serves as a substrate for protein synthesis, L‑histidinol acts as a competitive inhibitor of histidyl‑tRNA synthetase with an apparent Ki of 0.4 µM [1]. Its dihydrochloride salt form confers markedly improved aqueous solubility (≥43 mg/mL in water and DMSO) compared to the free base, a property essential for cell‑based assays and in vivo formulations. Furthermore, its unique ability to selectively inhibit protein synthesis initiation [2] distinguishes it from broader‑spectrum translation inhibitors such as cycloheximide, which targets elongation [3]. These functional and physicochemical differences render simple replacement with L‑histidine, D‑histidinol, or other protein synthesis inhibitors inappropriate without validation.

L-Histidinol Dihydrochloride Evidence Guide: Head-to-Head Quantitative Performance Comparisons


Potent, Reversible Inhibition of Histidyl-tRNA Synthetase: Ki Value Comparison with L-Histidine

L-Histidinol dihydrochloride acts as a potent, competitive inhibitor of histidyl‑tRNA synthetase, the enzyme responsible for charging tRNAᴴⁱˢ with L‑histidine. In an ATP‑PPᵢ exchange assay using crude human histidyl‑tRNA synthetase, L‑histidinol exhibited an apparent Ki of 0.4 µM [1]. In contrast, the natural substrate L‑histidine demonstrates a Kₘ value ranging from 0.5 mM to >2.0 mM under similar conditions [2]. This >1000‑fold difference in binding affinity underpins the compound's capacity to effectively block histidine incorporation into nascent polypeptides at concentrations that do not saturate the cellular histidine pool.

Protein Synthesis Inhibition Enzyme Kinetics Aminoacyl-tRNA Synthetase

Selective Inhibition of Protein Synthesis Initiation: Head-to-Head Comparison with Cycloheximide

L-Histidinol dihydrochloride uniquely inhibits the initiation phase of protein synthesis by mimicking histidine deprivation, leading to phosphorylation of eIF2α and reduced formation of 43 S preinitiation complexes [1]. In perfused rat liver, histidine deprivation alone reduced protein synthesis to 77% of control, whereas the combination of histidine deprivation plus 2.0 mM L‑histidinol suppressed synthesis to 13% of control [1]. In contrast, cycloheximide inhibits elongation and reduces protein synthesis to 6% of control, but unlike L‑histidinol, it does not selectively spare certain mRNA populations [2]. This mechanistic divergence permits researchers to dissect translation regulation without confounding elongation arrest.

Translation Initiation Amino Acid Deprivation eIF2α Phosphorylation

Established Selection Marker for DT40 Knockout Cells: Validated Working Concentration

L-Histidinol dihydrochloride serves as a reliable selection agent for DT40 chicken B‑lymphocyte cells expressing the hisD gene (histidinol dehydrogenase). Cells transfected with a hisD‑containing vector acquire the ability to survive in histidinol‑containing medium. The validated working concentration for selection is 1 mg/mL (≈4.67 mM) [1]. This concentration has been empirically optimized across multiple studies to balance selection stringency with cell viability. Alternative selection markers such as puromycin or blasticidin typically require lower concentrations (1–2 µg/mL) but may exhibit different toxicity profiles in avian cell lines [2].

Gene Knockout DT40 Cells Selection Marker

Superior Aqueous and DMSO Solubility Relative to Free Base L-Histidinol

The dihydrochloride salt form dramatically enhances solubility compared to the free base. L-Histidinol dihydrochloride achieves a solubility of ≥43 mg/mL (≈200 mM) in both water and DMSO at 25 °C . In contrast, the free base L‑histidinol is only sparingly soluble in water and slightly soluble in DMSO . This solubility advantage enables the preparation of high‑concentration stock solutions essential for cell‑based assays and in vivo dosing without the need for organic co‑solvents or surfactants that may introduce confounding biological effects.

Solubility Formulation In Vitro Assays

Optimal Research and Industrial Use Cases for L-Histidinol Dihydrochloride


Generating DT40 Knockout Cell Lines via hisD Selection

Utilize L‑histidinol dihydrochloride at 1 mg/mL in culture medium to select for DT40 cells stably transfected with a hisD expression vector. This established protocol [1] leverages the compound's function as a competitive inhibitor of histidyl‑tRNA synthetase; only cells expressing the hisD gene (encoding histidinol dehydrogenase) can detoxify the compound and proliferate.

Inducing Reversible Amino Acid Deprivation for Translational Control Studies

Apply L‑histidinol dihydrochloride at concentrations ranging from 0.1 mM to 5 mM to mimic histidine starvation and trigger the integrated stress response via GCN2‑mediated eIF2α phosphorylation [2]. This reversible, initiation‑specific inhibition allows investigation of selective mRNA translation (e.g., ATF4, CHOP) without permanent cellular damage.

Sensitizing Tumor Cells to Chemotherapeutic Agents in Preclinical Models

Co‑administer L‑histidinol dihydrochloride with conventional anticancer drugs (e.g., doxorubicin, cyclophosphamide) in murine tumor models to enhance therapeutic selectivity and overcome multidrug resistance [3]. The compound's ability to protect normal tissues while sensitizing malignant cells has been validated in transplantable tumor systems.

Preparing High‑Concentration Stock Solutions for In Vitro Pharmacology

Dissolve L‑histidinol dihydrochloride in water or DMSO at up to 43 mg/mL to generate 200 mM stock solutions . These concentrated stocks minimize solvent volume added to cell cultures, reducing vehicle interference in sensitive assays such as high‑throughput screening or electrophysiology.

Technical Documentation Hub

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